molecular formula C20H18N4O2S2 B277900 N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

Katalognummer B277900
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: FRVXDKNPXBKBNI-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biochemical and physiological effects.

Wirkmechanismus

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide acts as a selective antagonist of μ-opioid receptors and competes with endogenous opioids for binding to these receptors. It has been found to have a high binding affinity for μ-opioid receptors and can effectively block the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key region involved in reward and addiction. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has also been found to decrease the release of glutamate in the dorsal horn of the spinal cord, which is involved in pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has several advantages as a research tool. It is highly selective for μ-opioid receptors and can effectively block the effects of opioids. It is also relatively stable and has a long half-life in vivo. However, N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has some limitations. It is not very soluble in water and requires the use of organic solvents for administration. It also has a relatively low bioavailability and may require high doses for effective inhibition of μ-opioid receptors.

Zukünftige Richtungen

There are several future directions for research involving N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide. One area of research is the development of more potent and selective μ-opioid receptor antagonists. Another area of research is the investigation of the role of μ-opioid receptors in various physiological and pathological processes. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide may also be used as a tool to investigate the mechanism of action of other drugs that act on μ-opioid receptors.
Conclusion:
In conclusion, N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of μ-opioid receptors and has been used to study the mechanism of action of opioids. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has various biochemical and physiological effects and has several advantages and limitations as a research tool. There are several future directions for research involving N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide, including the development of more potent and selective μ-opioid receptor antagonists and the investigation of the role of μ-opioid receptors in various physiological and pathological processes.

Synthesemethoden

The synthesis of N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide involves the reaction of cinnamic acid with thiosemicarbazide to form cinnamoylthiosemicarbazide. This intermediate is then reacted with 2-amino-1,3-benzothiazole to form N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide. The overall reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has been extensively used in scientific research as a tool to investigate various physiological and biochemical processes. It has been found to be a potent inhibitor of μ-opioid receptors and has been used to study the mechanism of action of opioids. N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide has also been used to study the role of μ-opioid receptors in pain perception, addiction, and withdrawal.

Eigenschaften

Produktname

N-(6-{[(cinnamoylamino)carbothioyl]amino}-1,3-benzothiazol-2-yl)propanamide

Molekularformel

C20H18N4O2S2

Molekulargewicht

410.5 g/mol

IUPAC-Name

(E)-3-phenyl-N-[[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C20H18N4O2S2/c1-2-17(25)24-20-22-15-10-9-14(12-16(15)28-20)21-19(27)23-18(26)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,24,25)(H2,21,23,26,27)/b11-8+

InChI-Schlüssel

FRVXDKNPXBKBNI-DHZHZOJOSA-N

Isomerische SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3

Kanonische SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.